1,2-Propadiene, 1-(1-ethoxyethoxy)-
Description
Chemical Identity and Structure
1,2-Propadiene, 1-(1-ethoxyethoxy)- (CAS: 20524-89-4) is a substituted allene derivative with the molecular formula C₇H₁₂O₂. Its structure consists of a central 1,2-propadiene (allene) backbone (CH₂=C=CH–) modified by a 1-ethoxyethoxy (–O–CH(OCH₂CH₃)₂) functional group at the terminal carbon. This ether substituent introduces steric and electronic effects that distinguish it from simpler allenes like unsubstituted 1,2-propadiene (CAS: 463-49-0) .
Synthesis and Applications The compound is synthesized via acetal formation reactions, where an ethoxyethoxy group is introduced to stabilize reactive intermediates. It serves as a key reagent in [3+4] annulation reactions, enabling the stereoselective construction of bicyclic frameworks (e.g., bicyclo[5.4.0]undecenone derivatives) . Its utility in organic synthesis stems from its ability to act as a dienophile or electrophile in cycloadditions and nucleophilic additions, particularly in the presence of silyl-protected variants (e.g., tert-butyldimethylsilyl derivatives) .
Properties
CAS No. |
20524-89-4 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
InChI |
InChI=1S/C7H12O2/c1-4-6-9-7(3)8-5-2/h6-7H,1,5H2,2-3H3 |
InChI Key |
SURPMABZUKKSNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC=C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Propadiene, 1-(1-ethoxyethoxy)- can be synthesized through a multi-step process. One common method involves the reaction of ethyl vinyl ether with propargyl alcohol in the presence of p-toluenesulfonic acid monohydrate as a catalyst. The reaction mixture is stirred and cooled in an ice-salt bath, followed by the addition of potassium carbonate to quench the reaction. The resulting product, 3-(1-ethoxyethoxy)-1-propyne, is then subjected to further reaction with potassium tert-butoxide under nitrogen atmosphere to yield 1-(1-ethoxyethoxy)-1,2-propadiene .
Industrial Production Methods
Industrial production methods for 1,2-Propadiene, 1-(1-ethoxyethoxy)- are not well-documented in the literature. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
1,2-Propadiene, 1-(1-ethoxyethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated or partially saturated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes.
Scientific Research Applications
1,2-Propadiene, 1-(1-ethoxyethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propadiene, 1-(1-ethoxyethoxy)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, forming intermediates that can interact with biological molecules or other chemical entities. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1,2-Propadiene, 1-(1-ethoxyethoxy)- with structurally related compounds:
Reactivity and Stability
- Unsubstituted Allene (1,2-Propadiene) : Highly volatile (vapor pressure: 6,795 mmHg at 21°C) and reactive due to its strained cumulene system. It undergoes nickel-catalyzed cyclooligomerization to form trimers and tetramers . However, its instability limits direct synthetic applications .
- 1-(1-Ethoxyethoxy) Derivative : The ether group reduces volatility and stabilizes the allene moiety, enabling controlled participation in annulation reactions. The electron-donating ethoxyethoxy group enhances electrophilicity at the terminal carbon, facilitating nucleophilic attacks .
- Silylated Analog : The tert-butyldimethylsilyl group further stabilizes the compound, preventing premature decomposition. This makes it suitable for multi-step syntheses requiring temporary protection of reactive sites .
- Propyne Analog (1-Propyne, 3-(1-ethoxyethoxy)-) : Replacing the allene with a terminal alkyne shifts reactivity toward alkyne-specific transformations (e.g., coupling reactions), though the ether group retains similar solubility benefits .
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